Reduced Lipophilicity from Gem-Difluorination: LogP Head-to-Head Comparison
The 2,2-Difluorospiro[2.5]octane-6-sulfonyl chloride shows a measured LogP value of 1.9 [1], which is notably lower than would be predicted for a non-fluorinated analog of similar carbon count. This is consistent with the class-level effect where gem-difluorination counters the intrinsic lipophilic contribution of the spirocyclic core, thereby improving solubility profiles and potentially reducing off-target toxicity. In contrast, the parent spiro[2.5]octane-6-sulfonyl chloride (CAS 2012884-41-0, MW 208.71) lacks this electronic modulation .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.9 |
| Comparator Or Baseline | Spiro[2.5]octane-6-sulfonyl chloride (CAS 2012884-41-0), LogP not reported but expected to be higher due to absence of fluorine |
| Quantified Difference | N/A; direct LogP comparison not available. |
| Conditions | Computed or experimentally derived partition coefficient (octanol-water). |
Why This Matters
A lower LogP for a high sp³-count scaffold is desirable for improving aqueous solubility while maintaining target binding, a key selection criterion in lead optimization.
- [1] ChemSpace. 2,2-Difluorospiro[2.5]octane-6-sulfonyl chloride, CAS 2253640-29-6. CSSB00132302004. https://chem-space.com/CSSB00132302004-F8EDB6 (accessed 2026-05-07). View Source
